molecular formula C4H4N2O B7767681 2-Hydroxypyrimidine CAS No. 55949-38-7

2-Hydroxypyrimidine

Cat. No. B7767681
CAS RN: 55949-38-7
M. Wt: 96.09 g/mol
InChI Key: VTGOHKSTWXHQJK-UHFFFAOYSA-N
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Description

2-Hydroxypyrimidine, also known as Pyrimidin-2-ol or 2-Pyrimidone, is a heterocyclic compound with the formula C4H4N2O . It is a derivative of pyrimidone and can be found in either of two forms: 2-pyrimidone and 4-pyrimidone . It is a white to light yellow powder .


Synthesis Analysis

The synthesis of this compound and its derivatives has been widely studied. For instance, a protocol for large-scale chlorination of hydroxypyrimidines using equimolar POCl3 under solvent-free conditions has been reported . The procedure involves heating in a sealed reactor at high temperatures using one equivalent of pyridine as a base .


Molecular Structure Analysis

This compound is a pyrimidine mono-substituted at C-2 by a hydroxy group . It plays a role as a Lewis base and an electron donor .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can be chlorinated with equimolar POCl3 not only for hydroxypyrimidines but also for many other substrates such as 2-hydroxy-pyridines, -quinoxalines, or even -amides .


Physical And Chemical Properties Analysis

This compound has a molar mass of 96.089 g·mol−1 . It appears as a white to light yellow powder and has a melting point of 163 to 168 °C .

Mechanism of Action

Target of Action

2-Hydroxypyrimidine, also known as pyrimidin-2-ol, is a derivative of the pyrimidine series . It is a simple compound that is present in biologically important pyrimidines such as cytosine . It has been found to inhibit HIV reverse transcriptase-associated ribonuclease H, which plays a crucial role in HIV multiplication .

Mode of Action

It is known to interact with its targets, such as hiv reverse transcriptase-associated ribonuclease h, leading to changes that inhibit the multiplication of hiv .

Biochemical Pathways

This compound is involved in the biosynthesis of thiamine phosphates, particularly the cofactor thiamine diphosphate . This is part of a larger biochemical pathway that involves the conversion of 2-aminopyrimidine to this compound through alkaline hydrolysis .

Pharmacokinetics

It is known to be very soluble in water, which may influence its bioavailability .

Result of Action

The result of this compound’s action is the inhibition of certain enzymes, such as HIV reverse transcriptase-associated ribonuclease H, leading to a decrease in HIV multiplication . Additionally, it contributes to the biosynthesis of thiamine phosphates, which are essential for various biochemical reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the conversion of 2-aminopyrimidine to this compound . Furthermore, the solubility of this compound in different solvents can impact its bioavailability and stability .

Safety and Hazards

2-Hydroxypyrimidine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Future research directions could involve the development of new synthesis methods that are more environmentally friendly, safe, and economical . Additionally, further studies on the biological activities of 2-Hydroxypyrimidine and its derivatives could lead to the discovery of new therapeutic agents .

Biochemical Analysis

Biochemical Properties

2-Hydroxypyrimidine participates in a variety of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the oxidation of the 2-methylgroup side chain of pyrimidine to carboxyl group by oxidizing agents such as potassium permanganate . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it is known to be involved in the prebiotic synthesis of nucleic acid bases, a central issue in the RNA-world hypothesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is known that this compound is more properly named 2-pyrimidone due to the tautomeric hydroxyl groups that exist primarily in the cyclic amide form .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, it has been reported that this compound is a white, highly crystalline substance, melting at 178-180° and very soluble in water .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . For instance, it is known to participate in the pyrimidine biosynthesis pathway, which is conserved in all living organisms and is necessary to maintain cellular fundamental functions such as DNA and RNA biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical profile This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

properties

IUPAC Name

1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O/c7-4-5-2-1-3-6-4/h1-3H,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGOHKSTWXHQJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060315
Record name 2-Hydroxypyrimidine
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Molecular Weight

96.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

557-01-7, 51953-13-0, 55949-38-7
Record name 2(1H)-Pyrimidinone
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Record name 2-Hydroxypyrimidine
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Record name 2-Pyrimidinol
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Record name 2(1H)-Pyrimidinone
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Record name 2-Hydroxypyrimidine
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Record name 1H-pyrimidin-2-one
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Record name 2-PYRIMIDONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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